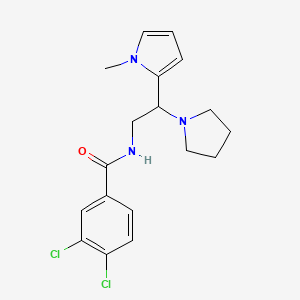![molecular formula C15H21N3O4S B2746883 4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2097933-26-9](/img/structure/B2746883.png)
4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which is a part of the compound, has been a topic of interest for many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The compound contains a thiophene moiety, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The compound is a solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Applications
1. Synthesis TechniquesResearch on similar dioxopiperazine compounds highlights innovative synthesis methods. For example, a study by Wei et al. (2008) introduced a convenient synthesis method for crystalline 4-ethyl-2,3-dioxopiperazine derivatives using triphosgene, which offers a clean reaction under mild conditions without the need for harsh chlorinating agents (Wei et al., 2008). This methodology could be relevant for synthesizing or modifying compounds like "4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide."
2. Pharmacological Applications
Compounds with similar structures have been evaluated for their biological activities. For instance, synthesis and evaluation of thiazolopyrimidines and related compounds have shown antimicrobial activity, suggesting that similarly structured molecules, including our compound of interest, might also possess pharmacological potentials, such as antimicrobial or anti-inflammatory properties (Spoorthy et al., 2021).
3. Potential Anticancer and Anti-Inflammatory Properties
Another study on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential therapeutic applications of complex molecules in treating cancer and inflammation (Rahmouni et al., 2016). This suggests that our compound might also be explored for similar pharmacological effects.
4. Antimicrobial and Antioxidant Research
Furthermore, research on cyclopenteno[b]thiophene derivatives for local anesthetic and antiarrhythmic agents by Al-Obaid et al. (1998) demonstrates the diverse pharmacological investigations undertaken for compounds containing thiophene, which is part of the structure of our compound of interest (Al-Obaid et al., 1998).
Properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-17-5-6-18(13(20)12(17)19)14(21)16-10-15(2,22)8-11-4-7-23-9-11/h4,7,9,22H,3,5-6,8,10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDQAIXOIVMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2746802.png)






![3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2746810.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2746811.png)





